![molecular formula C18H19N5O4 B149478 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 131402-48-7](/img/structure/B149478.png)
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied in detail. It has been reported to act as a CDK2 inhibitor, which plays a crucial role in cell cycle regulation and proliferation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and repair. By inhibiting DNA topoisomerase II, this compound can induce DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been reported to exhibit anti-inflammatory and antiviral activities. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in lab experiments include its potent anticancer activity, broad-spectrum antiviral activity, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity, which can affect its safety profile.
Zukünftige Richtungen
There are several future directions for the research on 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various cancers and viral infections. Another direction is to explore its interaction with other enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of novel synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds for various applications.
Synthesemethoden
The synthesis of 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been reported in the literature. The most common method involves the reaction of 3-(morpholinomethyl)benzoic acid with 5-amino-1H-pyrazole-4-carboxamide in the presence of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole), followed by cyclization with triethyl orthoformate. The yield of this method is reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In biochemistry, it has been studied for its interaction with various enzymes and proteins, such as cyclin-dependent kinase 2 (CDK2) and DNA topoisomerase II. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
131402-48-7 |
|---|---|
Produktname |
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Molekularformel |
C18H19N5O4 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(morpholin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C18H19N5O4/c24-17-15-9-21-23(16(15)19-11-20-17)12-27-18(25)14-3-1-2-13(8-14)10-22-4-6-26-7-5-22/h1-3,8-9,11H,4-7,10,12H2,(H,19,20,24) |
InChI-Schlüssel |
VVRUREMEOOFPRS-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4 |
Kanonische SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



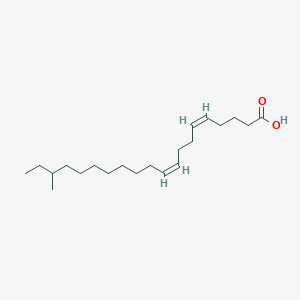
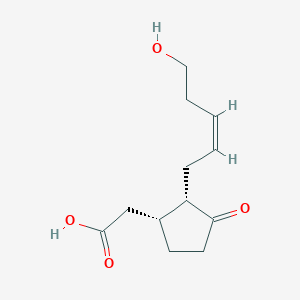
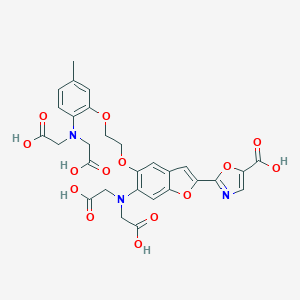
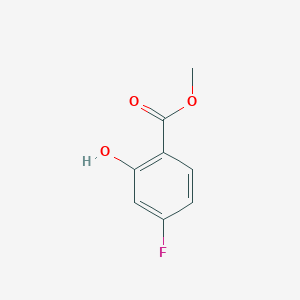
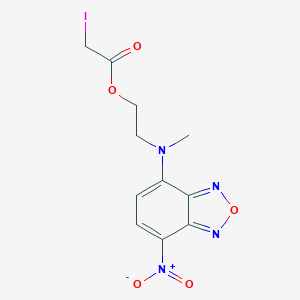
![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)
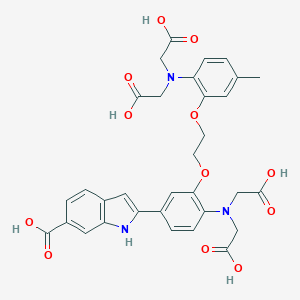
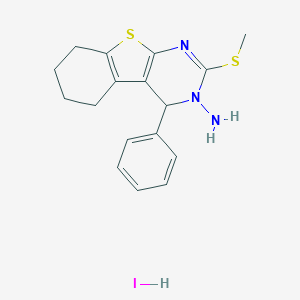


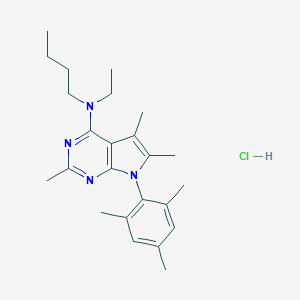


![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)